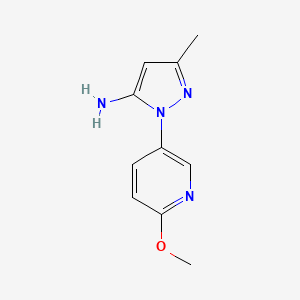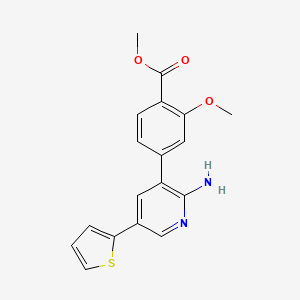
3-bromo-5-(1H-pyrazol-5-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-5-(1H-pyrazol-5-yl)pyridine is a brominated heterocyclic aromatic organic compound It features a pyridine ring substituted with a bromine atom at the 3-position and a pyrazol-5-yl group at the 5-position
Synthetic Routes and Reaction Conditions:
Halogenation: The compound can be synthesized through the halogenation of pyridine derivatives. Bromination of 5-(1H-pyrazol-5-yl)pyridine using bromine (Br2) in the presence of a suitable catalyst (e.g., iron(III) bromide) can yield this compound.
Cross-Coupling Reactions: Another method involves cross-coupling reactions such as the Suzuki-Miyaura coupling. This involves reacting a pyridine derivative with a bromo-substituted pyrazole using a palladium catalyst and a suitable base.
Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors, improved catalyst systems, and efficient separation techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like ammonia (NH3) or amines.
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2, heat.
Reduction: LiAlH4, NaBH4, in anhydrous ether.
Substitution: NH3, amines, in the presence of a base.
Major Products Formed:
Oxidation: Various oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Amine-substituted derivatives.
科学的研究の応用
3-Bromo-5-(1H-pyrazol-5-yl)pyridine has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds.
Biology: The compound can be used as a probe in biological studies to understand cellular processes.
Industry: It is used in the manufacture of agrochemicals and other industrial chemicals.
作用機序
The mechanism by which 3-bromo-5-(1H-pyrazol-5-yl)pyridine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the biological context and the specific derivatives formed.
類似化合物との比較
3-Chloro-5-(1H-pyrazol-5-yl)pyridine
3-Iodo-5-(1H-pyrazol-5-yl)pyridine
3-Fluoro-5-(1H-pyrazol-5-yl)pyridine
Uniqueness: 3-Bromo-5-(1H-pyrazol-5-yl)pyridine is unique due to its bromine atom, which imparts different chemical reactivity compared to other halogenated analogs. This can lead to distinct biological activities and industrial applications.
特性
分子式 |
C8H6BrN3 |
|---|---|
分子量 |
224.06 g/mol |
IUPAC名 |
3-bromo-5-(1H-pyrazol-5-yl)pyridine |
InChI |
InChI=1S/C8H6BrN3/c9-7-3-6(4-10-5-7)8-1-2-11-12-8/h1-5H,(H,11,12) |
InChIキー |
BMWWJZQQLWJCKY-UHFFFAOYSA-N |
正規SMILES |
C1=C(NN=C1)C2=CC(=CN=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


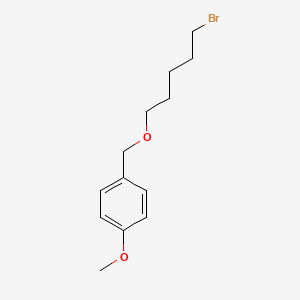

![N-[4-(4-methylpyridin-3-yl)phenyl]propane-1-sulfonamide](/img/structure/B15356095.png)
![4-[(4-Bromophenyl)methoxy]-2,6-dimethylaniline](/img/structure/B15356101.png)
![4-[3,5-bis(1-methylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]-2,6-dimethyl-2,5-Cyclohexadien-1-one](/img/structure/B15356103.png)
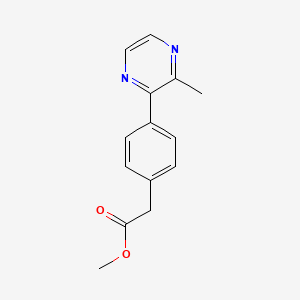
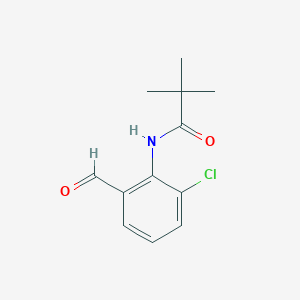
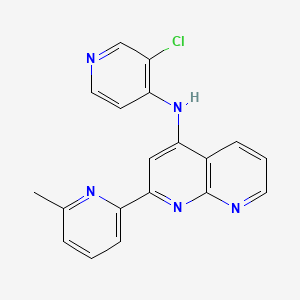
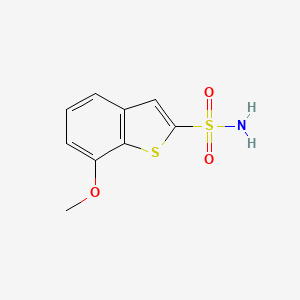
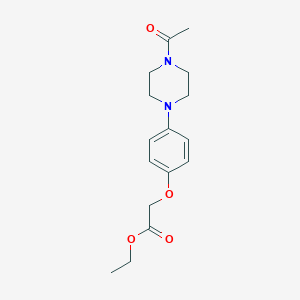
![2-Phenyl-[1,3]oxazolo[5,4-b]pyridin-6-amine](/img/structure/B15356148.png)

